A Technical Guide to 2-Methylazetidine-3-carboxylic acid (CAS 1638771-37-5): Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 2-Methylazetidine-3-carboxylic acid (CAS 1638771-37-5): Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Methylazetidine-3-carboxylic acid (CAS 1638771-37-5), a functionalized, four-membered heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. Azetidine scaffolds have gained prominence in medicinal chemistry for their ability to impart valuable physicochemical properties, including improved metabolic stability, solubility, and reduced lipophilicity, while acting as conformationally constrained bioisosteres of more common structural motifs. This document details the known physicochemical properties, safety and handling protocols, a representative synthetic pathway, and the strategic applications of this specific building block in modern drug discovery. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of substituted azetidines.
The Strategic Value of the Azetidine Scaffold in Modern Chemistry
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged structure in medicinal chemistry.[1] Unlike their larger five- and six-membered counterparts (pyrrolidine and piperidine), the inherent ring strain of azetidines confers a more rigid, three-dimensional geometry. This conformational restriction is highly sought after in drug design, as it can pre-organize a molecule for optimal interaction with a biological target, potentially leading to enhanced potency and selectivity.
Azetidine carboxylic acids, in particular, are valuable as constrained analogues of natural amino acids like proline and β-proline.[2] The introduction of substituents, such as the methyl group in 2-Methylazetidine-3-carboxylic acid, allows for fine-tuning of steric and electronic properties, providing chemists with a powerful tool to explore chemical space and optimize lead compounds. These building blocks are frequently incorporated into novel therapeutics, including sphingosine-1-phosphate (S1P) receptor agonists for autoimmune diseases and compounds targeting other critical biological pathways.[3]
Caption: Structural relationship of key amino acid analogues.
Physicochemical, Safety, and Handling Data
Accurate data on the physical properties and safe handling of a chemical reagent are paramount for successful and safe experimentation. The following tables summarize the key identifiers, properties, and safety classifications for 2-Methylazetidine-3-carboxylic acid.
Core Properties and Identifiers
| Property | Value | Source |
| CAS Number | 1638771-37-5 | [4][5] |
| Molecular Formula | C₅H₉NO₂ | [5] |
| Molecular Weight | 115.13 g/mol | [5] |
| Appearance | White to Yellow Solid | [4] |
| SMILES | CC1C(CN1)C(=O)O | [5] |
| InChI Key | FOHVBSWLQDUYRK-UHFFFAOYSA-N | [4] |
| Purity | Typically ≥97% | [4] |
Storage and Stability
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C (Refrigerator) | [4][5] |
| Storage Conditions | Keep in a dark, dry, tightly sealed container. | [5] |
| Chemical Stability | Stable under recommended storage conditions. | [6][7] |
| Incompatible Materials | Strong oxidizing agents, Strong acids. | [6][7] |
| Hazardous Decomposition | Oxides of carbon (CO, CO₂) and nitrogen (NOx). | [6] |
GHS Safety and Hazard Information
It is critical to consult the full Safety Data Sheet (SDS) before handling this compound. The information below is a summary of its GHS classification.
| Hazard Class | Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4][8] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4][8] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4][8] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4][8] |
Handling Protocol: All work with 2-Methylazetidine-3-carboxylic acid should be conducted in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[8] Avoid formation of dust and aerosols.[6] In case of accidental contact, flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[9]
Representative Synthesis Pathway
The synthesis of 3,3-disubstituted azetidines often proceeds via the functionalization of a pre-formed azetidine ring, as this approach offers a versatile and efficient route to a wide range of derivatives. A plausible and well-documented strategy for synthesizing analogous compounds involves the α-alkylation of a protected 3-cyanoazetidine precursor, followed by hydrolysis of the nitrile to the carboxylic acid.[3]
Expertise Insight: The choice of a cyano group as a precursor to the carboxylic acid is strategic. The α-proton to the nitrile is sufficiently acidic to be removed by a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS), creating a nucleophilic carbanion. This carbanion can then be trapped with an electrophile, in this case, methyl iodide, to install the desired methyl group at the 3-position. The subsequent hydrolysis under basic conditions is a robust and high-yielding method to convert the nitrile to the target carboxylic acid.
Caption: Workflow for the synthesis of a protected azetidine.
Protocol 3.1: Synthesis of 1-(tert-Butoxycarbonyl)-2-methylazetidine-3-carboxylic acid
This protocol is adapted from established literature procedures for analogous compounds and serves as a representative methodology.[3]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add LiHMDS (1.0 M solution in THF, 1.1 equiv.) dropwise via syringe over 15 minutes. Stir the resulting mixture at -78 °C for 30 minutes.
-
Alkylation: Add methyl iodide (1.5 equiv.) dropwise to the reaction mixture. Maintain the temperature at -78 °C for 45 minutes, then allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Hydrolysis: Dissolve the crude methylated nitrile intermediate in methanol. Add an aqueous solution of sodium hydroxide (5.0 equiv.) and heat the mixture to reflux for 4-6 hours, or until TLC indicates complete conversion.
-
Final Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 10% aqueous citric acid.
-
Purification: Extract the acidified aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the N-Boc protected title compound, which can be further purified by column chromatography if necessary.
Strategic Applications in Drug Discovery
The primary utility of 2-Methylazetidine-3-carboxylic acid is as a specialized building block for the synthesis of more complex molecules. Its constrained structure and the presence of both amine and carboxylic acid functionalities make it an ideal scaffold for creating novel small molecules and peptidomimetics.
Authoritative Insight: The introduction of the C2-methyl group, compared to the parent azetidine-3-carboxylic acid, serves two key purposes for the medicinal chemist. First, it introduces a new stereocenter, allowing for the exploration of stereospecific interactions with a biological target. Second, the methyl group can act as a "steric rudder," influencing the preferred conformation of the azetidine ring and adjacent functionalities, thereby rigidifying the overall molecular shape. This can be exploited to lock a molecule into its bioactive conformation.
Protocol 4.1: Peptide Coupling via HATU Chemistry
This protocol outlines a standard procedure for incorporating 2-Methylazetidine-3-carboxylic acid into a peptide sequence using the common coupling reagent HATU.
Caption: Logical flow of a HATU-mediated peptide coupling reaction.
-
Reagent Preparation: In a vial, dissolve N-Boc-2-Methylazetidine-3-carboxylic acid (1.0 equiv.), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv.), and an amine component (e.g., a protected amino acid ester, 1.0 equiv.) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Base Addition: To the stirred solution, add a non-nucleophilic base, typically Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).
-
Reaction: Allow the reaction to stir at room temperature for 2-12 hours. The progress can be monitored by TLC or LC-MS to confirm the formation of the new amide bond.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude dipeptide can be purified using flash column chromatography on silica gel.
Conclusion
2-Methylazetidine-3-carboxylic acid represents a valuable and specialized building block for contemporary drug discovery. Its conformationally constrained framework, combined with the stereochemical complexity introduced by the C2-methyl group, provides medicinal chemists with a unique tool for designing novel therapeutics with potentially superior pharmacological profiles. The synthetic pathways to access such compounds are well-precedented, and their incorporation into larger molecules can be achieved through standard and robust chemical transformations. As the demand for molecules with greater three-dimensional character and optimized ADME properties continues to grow, the strategic use of functionalized azetidines like the title compound is set to become increasingly important.
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